molecular formula C16H20N4O B7526976 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide

3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide

Cat. No. B7526976
M. Wt: 284.36 g/mol
InChI Key: MQWFPTRJPULHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide, also known as MPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPP is a piperidine-based compound that has a pyrazole moiety attached to it, making it a unique structure with potential applications in various fields of research.

Mechanism of Action

3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide acts as a ligand for various receptors, including the dopamine transporter and sigma receptors. It has been shown to have high affinity for these receptors, leading to potential applications in drug discovery and development.
Biochemical and physiological effects:
3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of dopamine reuptake and the modulation of sigma receptor activity. These effects have potential applications in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide in lab experiments is its unique structure, which allows for potential applications in various fields of research. However, one limitation is its limited availability and high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for research involving 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide, including:
1. Further studies on its potential use as a ligand for various receptors, including the dopamine transporter and sigma receptors.
2. The development of new synthetic routes to increase the availability and decrease the cost of 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide.
3. Studies on its potential applications in drug discovery and development.
4. Further studies on its biochemical and physiological effects, including its potential use in the treatment of various neurological disorders.
5. The development of new derivatives of 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide with improved properties and potential applications in research.

Synthesis Methods

3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide can be synthesized using a multistep process involving the reaction of 2-pyrazol-1-ylbenzaldehyde with piperidine and subsequent reactions with various reagents. The final step involves the reaction of the intermediate product with methyl iodide to yield the final product, 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide.

Scientific Research Applications

3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide has shown potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been studied for its potential use as a ligand for various receptors, including the dopamine transporter and sigma receptors. 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide has also been studied for its potential use as a tool in drug discovery and development.

properties

IUPAC Name

3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-6-4-10-19(12-13)16(21)18-14-7-2-3-8-15(14)20-11-5-9-17-20/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWFPTRJPULHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=CC=CC=C2N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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